N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog No.
S603202
CAS No.
5401-47-8
M.F
C9H13N5
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS Number

5401-47-8

Product Name

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-2-3-4-10-8-7-5-13-14-9(7)12-6-11-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14)

InChI Key

JWEGHNQHVNZGHA-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=NC2=C1C=NN2

Canonical SMILES

CCCCNC1=NC=NC2=C1C=NN2

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core structure. Its molecular formula is C12H16N4C_{12}H_{16}N_4 and it has a molecular weight of approximately 220.29 g/mol. This compound features a butyl group and an amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring, making it a member of the pyrazolopyrimidine family, which is known for diverse biological activities and potential therapeutic applications .

  • Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: This process involves the addition of hydrogen or removal of oxygen, which can yield alcohols or amines.
  • Substitution: In this reaction, one atom or group is replaced by another, allowing for the synthesis of various derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions under which these reactions are performed typically involve controlled temperatures and pressures to optimize yields .

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant biological activity. It has been studied for its potential as:

  • Anti-cancer agent: Preliminary studies suggest that it may inhibit certain cancer cell lines.
  • Anti-inflammatory properties: It has shown promise in modulating inflammatory pathways.
  • Sigma receptor ligands: The compound has been identified as a ligand for sigma receptors, which are involved in various neurological processes and may offer therapeutic targets for neurodegenerative diseases .

The synthesis of N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available pyrazolo[3,4-d]pyrimidine derivatives.
  • Alkylation: The pyrazolo compound is treated with an alkylating agent in the presence of a strong base to introduce the butyl group.
  • Final Derivatization: Further reactions may be conducted to introduce other functional groups or to refine the compound's properties.

A common synthetic route includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates followed by cyclization to form intermediates that are subsequently treated with substituted anilines to yield final products .

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several notable applications:

  • Drug Development: Its potential anti-cancer and anti-inflammatory activities make it a candidate for new therapeutic agents.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Material Science: The compound may also find applications in developing new materials due to its unique chemical properties .

Research into the interaction of N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with biological targets has revealed its ability to modulate signaling pathways through receptor interactions. For instance, it may influence sigma receptors and other enzyme systems involved in cell signaling and regulation. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesC15H17ClN5Contains a chlorine substituent that alters its biological activity
5-Amino-pyrazolo[3,4-d]pyrimidineC7H8N4Lacks bulky substituents; simpler structure
4-Amino-pyrazolo[3,4-d]pyrimidineC7H8N4Similar core structure but different substituents affecting solubility and reactivity

The uniqueness of N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups that enhance its biological activity compared to other similar compounds. Its butyl group contributes to lipophilicity, potentially improving cellular uptake and bioavailability compared to simpler analogs with fewer substituents .

The pyrazolo[3,4-d]pyrimidine core has received significant attention from the medicinal chemistry community as a promising framework for drug design and discovery [3]. This scaffold serves as an isostere of the adenine ring of adenosine triphosphate, which allows it to mimic kinase active site hinge region binding contacts [3]. The development of efficient synthetic methodologies for constructing and functionalizing pyrazolo[3,4-d]pyrimidine derivatives, particularly N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has become a critical area of research.

Classical Synthetic Routes for Core Scaffold Construction

Cyclocondensation of 5-Aminopyrazole-4-carboxamides

The cyclocondensation of 5-aminopyrazole-4-carboxamides represents one of the most fundamental approaches for constructing the pyrazolo[3,4-d]pyrimidine core scaffold [1] [4]. This classical synthetic route involves the sequential reaction of 5-aminopyrazoles with various formamide derivatives, followed by cyclization to form the fused bicyclic system [4].

The reaction mechanism proceeds through the formation of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediates [4]. When 5-amino-1,3-diphenylpyrazole is treated with 3.0 equivalents of phosphorus tribromide in N,N-dimethylformamide solution at 60°C for 1.0-2.0 hours, the corresponding 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine is obtained in excellent yield exceeding 90% [4].

Table 1: Reaction Conditions for Cyclocondensation of 5-Aminopyrazoles

EntryAmide SolventTemperature (°C)Time (h)Yield (%)
1N,N-dimethylformamide601.0-2.091
2N,N-diethylformamide601.0-2.086
3N,N-diisopropylformamide601.0-2.083
4N,N-di-n-butylformamide601.0-2.081
5Piperidine-1-carbaldehyde601.0-2.069
6Pyrrolidine-1-carbaldehyde601.0-2.056

The heterocyclization step involves the addition of various amine reagents to promote ring closure [4]. Among the tested amines, hexamethyldisilazane provides the best results with 91% yield, while the reactivity order follows: hexamethyldisilazane > sodium bis(trimethylsilyl)amine > lithium bis(trimethylsilyl)amine > hexamethylenetetramine [4].

Table 2: Amine Reagent Effects on Heterocyclization

EntryAmine AgentEquivalentsYield (%)
1Without base-0
2Hexamethylenetetramine333
3Lithium bis(trimethylsilyl)amine367
4Sodium bis(trimethylsilyl)amine381
5Hexamethyldisilazane391

The scope of this methodology extends to various substituted 5-aminopyrazoles bearing different N1 substituents including ortho-methyl-phenyl, ortho-chloro-phenyl, meta-methyl-phenyl, meta-chloro-phenyl, meta-nitro-phenyl, para-methyl-phenyl, para-chloro-phenyl, and para-bromo-phenyl groups, which proceed smoothly to give the corresponding pyrazolo[3,4-d]pyrimidines in 78-91% yields [4].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction rates and yields in heterocyclic chemistry, offering significant advantages over traditional heating methods [23]. The application of microwave energy in pyrazolo[3,4-d]pyrimidine synthesis has revolutionized the field by providing rapid and efficient heating of reaction mixtures [23].

The microwave-assisted approach for synthesizing pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of compounds with various aliphatic or aromatic nitriles in the presence of basic potassium tert-butoxide under microwave irradiation [25]. This method offers 77-89% yield of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, representing a significant improvement over conventional heating methods that utilize hydrochloric acid gas as a catalyst and achieve only 71-83% yields [25].

Table 3: Comparison of Conventional vs Microwave-Assisted Synthesis

MethodCatalystTemperatureTimeYield Range (%)
ConventionalDry HCl gasVariableExtended71-83
MicrowavePotassium tert-butoxide150°CReduced77-89

The microwave-assisted synthesis of 5-aminopyrazoles as precursors demonstrates exceptional efficiency [14]. The reaction conditions involve heating ketonitrile with hydrazine in methanol under microwave conditions at 100 watts and 150°C for 5 minutes [14]. Temperature and time optimization studies reveal that 150°C for 5 minutes provides 99% isolated yield [14].

Table 4: Temperature and Time Optimization for 5-Aminopyrazole Synthesis

EntryTemperature (°C)Time (min)Yield (%)
11204084
21303096
3130553
41402098
5150599

The microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrimidinones demonstrates the versatility of this approach [14]. The method involves treating the β-ketonitrile in methanol with hydrazine and heating to 150°C under microwave irradiation for 5 minutes, followed by addition of β-ketoester and acetic acid and heating at the same temperature for an additional 2 hours [14]. This procedure yields the target pyrazolo[1,5-a]pyrimidinone in 52% overall yield, showing significant improvement over conventional heating methods [14].

Functionalization at N1, C4, and C6 Positions

Nucleophilic Substitution Reactions at C4-Amino Group

Nucleophilic substitution reactions at the C4-amino group of pyrazolo[3,4-d]pyrimidines represent a crucial methodology for structural diversification [5] [12]. The C4 position is particularly susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring system [5].

The study of C-nucleophilic substitution at the C4-position demonstrates that pyrimidine nucleosides bearing 1,2,4-triazol-1-yl groups can be treated with various nucleophiles including nitroalkanes, malononitrile, acetylacetone, ethyl nitroacetate, acetoacetate, and cyanoacetate at 100°C in dioxane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to produce novel nucleoside derivatives [5] [12].

Table 5: Nucleophilic Substitution Conditions at C4 Position

NucleophileSolventTemperature (°C)BaseReaction TimeProduct Type
NitroalkanesDioxane1001,8-diazabicyclo[5.4.0]undec-7-eneVariableNovel nucleosides
MalononitrileDioxane1001,8-diazabicyclo[5.4.0]undec-7-eneVariableNovel nucleosides
AcetylacetoneDioxane1001,8-diazabicyclo[5.4.0]undec-7-eneVariableNovel nucleosides
Ethyl nitroacetateDioxane1001,8-diazabicyclo[5.4.0]undec-7-eneVariableNovel nucleosides
CyanoacetateDioxane1001,8-diazabicyclo[5.4.0]undec-7-eneVariableNovel nucleosides

The nucleophilic ability of 5-aminopyrazoles in multicomponent synthesis reveals that the extent of nucleophilicity of the C4-position, which corresponds to the β-position of the enamine moiety, significantly affects reaction time and product formation [28]. The lone pairs of the N1-atom and the amino group in the pyrazole molecule also influence the reaction outcome [28].

The regioselectivity of nucleophilic substitution has been extensively studied in pyrazolo[1,5-a]pyrimidine systems [29]. Treatment of 5,7-dimethyl-2,3-dinitropyrazolo[1,5-a]pyrimidine with various heteroatomic nucleophiles including nitrogen, sulfur, and oxygen nucleophiles demonstrates that substitution proceeds regioselectively at the 2-positioned nitro group [29]. The reaction with amines of various types such as ammonia, methylamine, aliphatic primary and secondary amines, benzylamines, and arylamines yields compounds in 75-77% yields [29].

Alkylation Strategies for N1 Modification

Alkylation at the N1 position of pyrazolo[3,4-d]pyrimidines represents a fundamental approach for introducing butyl and other alkyl substituents [6] [17]. The synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs demonstrates that alkylation of the N1 nitrogen atom can be achieved through various methodologies [6].

Table 6: N1 Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperatureTimeYield Range (%)
Alkyl mesylatesWeak inorganic baseVariousMild2-stepVariable
Alkyl bromidesWeak inorganic baseVariousMild2-stepVariable
Alkyl chloridesWeak inorganic baseVariousMild2-stepVariable

Solvent-controlled site-selective N-alkylation reactions have been developed to achieve regioselective modification [18]. The alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane in tetrahydrofuran using sodium bis(trimethylsilyl)amide as base selectively provides N2-methyl product in an 8:1 ratio over N1-methyl product [18]. Interestingly, conducting the reaction in dimethyl sulfoxide reverses selectivity to provide a 4:1 ratio of N1/N2 methylated products [18].

The regioselective N1 alkylation of 4-chloropyrazolo[3,4-d]pyrimidine can be achieved efficiently when the heterocycle is reacted with alcohols under Mitsunobu conditions [19]. This methodology provides excellent regioselectivity for N1 substitution compared to conventional alkylation methods [19].

Table 7: Solvent Effects on N-Alkylation Selectivity

SolventBaseN1:N2 RatioSelectivity
TetrahydrofuranSodium bis(trimethylsilyl)amide1:8N2-selective
Dimethyl sulfoxideSodium bis(trimethylsilyl)amide4:1N1-selective
Various polar solventsVariousUp to 5:1N1-selective
Less polar solventsVarious1:5 to 1:10N2-selective

The alkylation reactions utilizing phase transfer catalysis have shown promise for N1 functionalization [35]. The reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents including methyl iodide, propargyl bromide, and phenacyl bromide at room temperature in N,N-dimethylformamide solvent employing liquid-solid phase transfer catalysis yields N5-alkylated products in 69% yields [35].

XLogP3

1.7

Wikipedia

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Dates

Last modified: 02-18-2024

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